molecular formula C19H21NO2 B11594097 ethyl 4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoate

ethyl 4-(5,6-dimethyl-1,3-dihydro-2H-isoindol-2-yl)benzoate

Cat. No.: B11594097
M. Wt: 295.4 g/mol
InChI Key: PCQNWFKYTDVERI-UHFFFAOYSA-N
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Description

ETHYL 4-(5,6-DIMETHYL-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE: is a synthetic organic compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound is characterized by the presence of an ethyl ester group attached to a benzoate moiety, which is further substituted with a 5,6-dimethyl-2,3-dihydro-1H-isoindol-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(5,6-DIMETHYL-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE typically involves the following steps:

    Formation of Isoindoline Core: The isoindoline core can be synthesized through the reduction of isoindole derivatives. This can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.

    Esterification: The ethyl ester group can be introduced through esterification reactions. This involves the reaction of the carboxylic acid derivative of the isoindoline with ethanol in the presence of a catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl).

    Substitution Reactions:

Industrial Production Methods

Industrial production of ETHYL 4-(5,6-DIMETHYL-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This can include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isoindoline core, leading to the formation of isoindole derivatives.

    Reduction: Reduction reactions can convert the isoindoline core to more reduced forms, such as tetrahydroisoindoline derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

    Oxidation: Isoindole derivatives.

    Reduction: Tetrahydroisoindoline derivatives.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 4-(5,6-DIMETHYL-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

ETHYL 4-(5,6-DIMETHYL-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE can be compared with other isoindoline derivatives and benzoate esters:

  • Similar Compounds

      Methyl 4-(5,6-dimethyl-2,3-dihydro-1H-isoindol-2-yl)benzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

      Ethyl 4-(2,3-dihydro-1H-isoindol-2-yl)benzoate: Lacks the 5,6-dimethyl substitution on the isoindoline core.

      Ethyl 4-(5,6-dimethyl-1H-isoindol-2-yl)benzoate: Similar structure but with a different oxidation state of the isoindoline core.

  • Uniqueness

    • The presence of both the ethyl ester group and the 5,6-dimethyl substitution on the isoindoline core makes ETHYL 4-(5,6-DIMETHYL-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BENZOATE unique in terms of its chemical properties and potential biological activities.

Properties

Molecular Formula

C19H21NO2

Molecular Weight

295.4 g/mol

IUPAC Name

ethyl 4-(5,6-dimethyl-1,3-dihydroisoindol-2-yl)benzoate

InChI

InChI=1S/C19H21NO2/c1-4-22-19(21)15-5-7-18(8-6-15)20-11-16-9-13(2)14(3)10-17(16)12-20/h5-10H,4,11-12H2,1-3H3

InChI Key

PCQNWFKYTDVERI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)N2CC3=C(C2)C=C(C(=C3)C)C

Origin of Product

United States

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